molecular formula C16H16N2O4S B5793377 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No. B5793377
M. Wt: 332.4 g/mol
InChI Key: XVGWHLLTHZCROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.

Mechanism of Action

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. Specifically, 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is critical for the survival and proliferation of B-cell lymphoma and leukemia cells. Inhibition of BTK by 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid leads to decreased BCR signaling, which results in decreased survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting the activity of BTK, 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has also been shown to inhibit the activity of other protein kinases, such as JAK2 and FLT3, which are also critical for the survival and proliferation of cancer cells. 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is that it has shown potent anti-tumor activity in preclinical studies. 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. One limitation of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is that it may have off-target effects, meaning that it may inhibit the activity of other protein kinases that are not involved in cancer cell signaling.

Future Directions

There are several future directions for 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid research. One direction is to test the safety and efficacy of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid in clinical trials. Another direction is to investigate the potential of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid in combination with other cancer treatments, such as immune checkpoint inhibitors. Additionally, future research could investigate the potential of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid in other types of cancer, such as solid tumors. Finally, future research could investigate the potential of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid in combination with other targeted therapies, such as PARP inhibitors, which are used to treat certain types of breast and ovarian cancer.

Synthesis Methods

The synthesis of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves a multi-step process that includes the reaction of 4-bromo-2-methylthiophene with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then reacted with 2-phenylacetyl chloride to form the thienyl ketone. The thienyl ketone is then reacted with 2-amino-3-carboxamido-4-methylthiobutyric acid to form 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid.

Scientific Research Applications

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of key protein kinases, such as BTK, which are critical for the survival and proliferation of cancer cells. 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-13(10-5-3-2-4-6-10)14(15(17)22)16(23-9)18-11(19)7-8-12(20)21/h2-6H,7-8H2,1H3,(H2,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWHLLTHZCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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